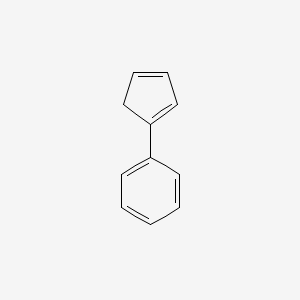

Phenylcyclopentadiene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

cyclopenta-1,3-dien-1-ylbenzene |

InChI |

InChI=1S/C11H10/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-8H,9H2 |

InChI Key |

OFPZFTWBJUGNGE-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Phenylcyclopentadiene Derivatives

Strategies for Carbon-Carbon Bond Formation in Phenylcyclopentadiene Systems

The formation of the carbon framework of phenylcyclopentadienes is a pivotal aspect of their synthesis, with several key strategies being employed by chemists.

Direct Arylation Approaches (e.g., Copper(I)-Catalyzed Perarylation of Cyclopentadiene)

A highly efficient method for the synthesis of polysubstituted phenylcyclopentadienes is the direct perarylation of the cyclopentadiene (B3395910) ring using copper(I) catalysis. This approach allows for the formation of multiple carbon-carbon bonds in a single synthetic operation. For instance, the reaction of cyclopentadiene with an excess of an aryl iodide in the presence of a copper(I) catalyst and a suitable base can lead to the formation of highly arylated cyclopentadienes. A notable application of this methodology is the synthesis of hexaphenylcyclopentadiene, a sterically crowded molecule, which can be achieved through the copper(I)-catalyzed direct perarylation of cyclopentadiene under microwave activation. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govwikipedia.org This straightforward method utilizes zirconocene (B1252598) dichloride as a convenient source of the cyclopentadiene moiety. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govwikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Cyclopentadiene (from Zirconocene dichloride) | Aryl Iodide | Copper(I) | Hexaarylcyclopentadiene |

This direct arylation strategy provides a powerful tool for accessing complex, perarylated cyclopentadiene structures.

Radical-Mediated Formation Pathways (e.g., Phenyl + Cyclopentadienyl (B1206354) Reactions)

Radical-mediated reactions offer an alternative route for the formation of phenylcyclopentadienes. The reaction between phenyl radicals and cyclopentadienyl radicals can lead to the formation of various phenyl-substituted cyclopentadiene isomers. Such reactions are of fundamental importance in understanding molecular mass growth processes, for example, in combustion systems and circumstellar environments. youtube.com The self-reaction of cyclopentadienyl radicals has been shown to form naphthalene, highlighting the role of these radicals as building blocks for larger aromatic systems. youtube.com The reaction of phenyl radicals with cyclopentadienyl radicals is a plausible pathway for the formation of phenylcyclopentadiene, with the specific isomers formed being dependent on the reaction conditions.

Multistep Synthesis of Polysubstituted Cyclopentadienes (e.g., Tetracyclone Route)

A classic and versatile multistep approach to polysubstituted cyclopentadienes, including those with multiple phenyl groups, is the "tetracyclone route". This method involves the base-catalyzed condensation of a 1,2-diaryl-1,2-ethanedione with a 1,3-diarylacetone. The archetypal example is the synthesis of tetraphenylcyclopentadienone, commonly known as tetracyclone, from the condensation of benzil and dibenzyl ketone. This highly substituted cyclopentadienone can then serve as a precursor for the synthesis of other pentaphenyl derivatives. For example, a previously reported synthesis of hexaphenylcyclopentadiene involved a four-step process starting from tetraphenylcyclopentadienone. wikipedia.org

Synthesis of Specific Phenylcyclopentadiene Isomers and Substituted Analogs

The synthetic methodologies can be adapted to target specific isomers and substituted analogs of phenylcyclopentadiene, including highly congested and asymmetrically substituted derivatives.

Synthesis of Hexaarylcyclopentadienes

The synthesis of hexaarylcyclopentadienes represents a significant challenge due to the high degree of steric hindrance. A powerful and direct method for their preparation is the copper(I)-catalyzed perarylation of cyclopentadiene. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govwikipedia.org This method allows for the formation of six new carbon-carbon bonds in a single step, providing access to a range of unprecedented hexaarylcyclopentadienes. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govwikipedia.org An older, more tedious four-step synthesis starting from tetraphenylcyclopentadienone has also been reported. wikipedia.org

| Starting Material | Key Reagents | Product |

| Cyclopentadiene | Aryl Iodides, Copper(I) catalyst | Hexaarylcyclopentadiene |

| Tetraphenylcyclopentadienone | Phenylmagnesium bromide (two additions) | Hexaphenylcyclopentadiene |

Synthesis of 5-Methyl-5-phenylcyclopentadiene

The synthesis of asymmetrically substituted cyclopentadienes such as 5-methyl-5-phenylcyclopentadiene requires regioselective methods. While a specific, optimized synthesis for this compound is not widely reported, a plausible approach involves the sequential alkylation and arylation of the cyclopentadienyl anion. The deprotonation of cyclopentadiene with a strong base, such as sodium hydride or an organolithium reagent, generates the cyclopentadienyl anion. This nucleophilic anion can then be reacted sequentially with a methylating agent (e.g., methyl iodide) and a phenylating agent (e.g., a phenyl halide with a suitable catalyst, or a phenyl-metal reagent). However, controlling the site-selectivity of such sequential substitutions can be challenging and may lead to a mixture of regioisomers.

Advanced Mechanistic Investigations of Phenylcyclopentadiene Reactivity

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, has been extensively studied with phenyl-substituted cyclopentadienes. These substrates offer a unique platform to investigate the subtle interplay of electronic and steric effects that govern the stereochemical and regiochemical outcomes of [4+2] cycloadditions. The presence of the phenyl group breaks the symmetry of the cyclopentadiene (B3395910) ring, leading to complex but predictable selectivity patterns that have been elucidated through both experimental and advanced computational methods.

The control of stereo- and regiochemistry is of paramount importance in synthetic organic chemistry. In the context of Diels-Alder reactions involving asymmetrically substituted dienes like phenylcyclopentadiene, four potential products can be formed: para-endo, para-exo, meta-endo, and meta-exo. The preferential formation of one isomer over the others is dictated by the electronic and steric influences of the substituents on both the diene and the dienophile.

The phenyl group substituent on the cyclopentadiene ring plays a critical role in controlling the regioselectivity of the Diels-Alder reaction. longdom.orgacs.org Theoretical studies on the reaction between 2-phenylcyclopentadiene and α-(methylthio)acrylonitrile have shown that the electronic influence of the phenyl group is the determining factor in the reaction's regiochemical outcome. longdom.orgacs.org The substituent alters the electronic distribution within the diene's π-system, influencing the coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). In polar Diels-Alder reactions, the most favorable reaction pathway involves the interaction between the carbon atoms with the largest orbital coefficients on the HOMO and LUMO. libretexts.org The phenyl group's position directs the dienophile to a specific orientation (para or meta) by modifying the local nucleophilicity of the diene's carbon atoms. mdpi.com This electronic guidance is a primary driver for the observed regioselectivity.

In addition to regioselectivity (para vs. meta), Diels-Alder reactions exhibit stereoselectivity, specifically endo or exo addition. The "endo rule," first articulated by Alder and Stein, suggests a preference for the endo product due to favorable secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-system of the diene in the transition state. longdom.org This interaction stabilizes the endo transition state relative to the exo transition state. libretexts.orgmasterorganicchemistry.com

For the reaction of 2-phenylcyclopentadiene with α-(methylthio)acrylonitrile, computational studies have quantified the energy differences between the four possible reaction channels. longdom.orgacs.org The results indicate a clear preference for the para-endo pathway, which has the lowest activation barrier. longdom.org The stereoselectivity, in this case, is governed by a favorable secondary orbital overlap between the lone pair of the sulfur atom in the dienophile and the π-system of the diene at the endo transition structures. acs.org The combination of electronic control from the phenyl group and stabilizing secondary orbital interactions leads to the observed high selectivity.

| Reaction Pathway | Calculated Activation Barrier (kcal/mol) |

| para-endo | 12.21 |

| para-exo | 12.83 |

| meta-endo | 13.38 |

| meta-exo | 13.86 |

Activation barriers for the four reaction channels of 2-phenylcyclopentadiene and α-(methylthio)acrylonitrile, demonstrating the kinetic preference for the para-endo adduct. longdom.org

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transient species like transition states that are difficult to observe experimentally. For the Diels-Alder reactions of phenylcyclopentadiene, theoretical examinations have been crucial in rationalizing the observed selectivity.

Ab initio molecular orbital calculations and Density Functional Theory (DFT) are at the forefront of computational investigations into Diels-Alder mechanisms. Studies on the reaction of 2-phenylcyclopentadiene have employed various levels of theory, including Hartree-Fock (RHF/3-21G, RHF/6-31G*) and Møller-Plesset perturbation theory (MP2, MP3), to optimize the geometries of reactants, products, and the four corresponding asynchronous transition structures. longdom.orgacs.org

These calculations successfully locate the transition states for the para-endo, para-exo, meta-endo, and meta-exo pathways and compute their respective activation energies. acs.org While geometry optimizations can be performed at various levels, accurate activation enthalpies that align with experimental results often require the inclusion of electron correlation, for instance at the MP3 level. acs.org DFT methods, such as those using the M06-2X functional, have also been widely applied to study Diels-Alder reactions, providing a robust analysis of reaction energetics and transition state geometries. nih.gov These computational approaches confirm that the para-endo adduct is the kinetically favored product, consistent with experimental observations.

Molecular Electron Density Theory (MEDT) offers a different conceptual framework for analyzing chemical reactivity, focusing on the changes in electron density rather than molecular orbitals. mdpi.com MEDT has been applied to understand the mechanisms of cycloaddition reactions, classifying them based on the Global Electron Density Transfer (GEDT) at the transition state. mdpi.commdpi.com The GEDT quantifies the net charge transfer from the nucleophilic to the electrophilic species, indicating the polar character of the reaction.

In the context of phenylcyclopentadiene reactions, MEDT can rationalize the observed regioselectivity through the analysis of local reactivity indices, such as the electrophilic and nucleophilic Parr functions. mdpi.comnih.gov These functions, derived from changes in spin electron density, identify the most electrophilic and nucleophilic centers within the reactants. nih.gov The most favorable reaction pathway is predicted to occur between the atoms with the highest local electrophilicity and nucleophilicity. nih.gov The phenyl substituent on the cyclopentadiene ring directly influences these local indices, thereby directing the regiochemical outcome of the cycloaddition. MEDT provides a powerful tool for understanding the electronic flux that governs the bond-forming processes in the transition state of these polar Diels-Alder reactions. nih.gov

Theoretical Examination of Transition Structures and Reaction Pathways

Analysis of Activation Barriers and Energetics

The reactivity of cyclopentadiene derivatives, including phenylcyclopentadiene, in pericyclic reactions is fundamentally governed by the activation energy (ΔE) or activation free energy (ΔG‡) of the transition state. Computational studies, often employing density functional theory (DFT), are instrumental in dissecting these energy barriers. The analysis typically involves separating the activation energy into two primary components: the distortion energy (ΔE_d) and the interaction energy (ΔE_i). nih.gov

The distortion energy is the energy required to deform the reactants from their ground-state geometries into the geometries they adopt in the transition state. For cyclopentadienes, this often involves puckering of the five-membered ring. The interaction energy comprises the stabilizing interactions (such as orbital interactions and electrostatic forces) between the deformed reactants in the transition state. nih.gov

| Substituent (X) at C5 | Favored Transition State | ΔG‡ (kcal/mol) |

|---|---|---|

| -F | syn | 24.2 |

| -OH | syn | 25.6 |

| -NH₂ | syn | 27.9 |

| -Cl | syn | 29.2 |

| -H | N/A | 30.7 |

| -Br | anti | 30.8 |

| -SH | anti | 30.9 |

| -Me | anti | 32.0 |

| -SiH₃ | anti | 32.7 |

π-Facial Selectivity in 5-Substituted Cyclopentadienes

In Diels-Alder reactions involving 5-substituted cyclopentadienes, the dienophile can approach the diene from two different faces relative to the substituent at the C5 position. This leads to the concept of π-facial selectivity. When the dienophile adds to the same face as the C5 substituent, the process is termed syn-addition. Conversely, when the dienophile adds to the face opposite the C5 substituent, it is called anti-addition. nih.gov This selectivity is a critical factor in controlling the stereochemistry of the resulting bicyclic products. nih.gov The outcome of this selectivity is determined by a combination of steric and electronic factors, which influence the relative stability of the syn and anti transition states. nsf.govacs.org

Application of the Orbital Mixing Rule

The π-facial selectivity in the Diels-Alder reactions of cyclopentadienes bearing a π-system at the 5-position can be predicted by the application of the orbital mixing rule. This rule analyzes the perturbation of the diene's frontier molecular orbitals (FMOs) by the orbitals of the substituent. The selectivity is dictated by the distortion of the diene's Highest Occupied Molecular Orbital (π-HOMO) that results from mixing with the substituent's π and π* orbitals. rsc.org

The prediction depends on the relative energies of the diene's π-HOMO and the substituent's orbitals. For instance, in the reaction of 5-formylcyclopentadiene, the low-lying π* orbital of the formyl group perturbs the diene's π-HOMO, leading to a distortion that favors the anti-attack of the dienophile. In contrast, for substituents like a vinyl group (-CH=CH₂), the interaction is different, and a mixture of syn and anti products can be observed. The orbital mixing rule provides a robust qualitative framework for understanding these outcomes by considering how the phase relationships of the interacting orbitals lead to a non-equivalent extension of the FMO on the syn and anti faces of the cyclopentadiene ring. rsc.org

Substituent Effects on Selectivity

The nature of the substituent at the C5 position is a dominant factor in controlling π-facial selectivity. Both electronic and steric effects play crucial roles. nsf.gov Computational and experimental studies have shown that selectivity arises principally from how the substituent influences the distortion of the cyclopentadiene ring. nih.govnih.gov

Specifically, hyperconjugative interactions between the C5 substituent's sigma (σ) bond and the diene's π-system are key. nih.govnih.gov

σ-Acceptor Substituents : Electron-withdrawing groups that are σ-acceptors (e.g., -F, -OH) induce a pre-distortion of the cyclopentadiene ring into an envelope conformation. This puckering minimizes the destabilizing negative hyperconjugation (interaction between the diene π-system and the C-X σ* anti-bonding orbital). This pre-distorted geometry more closely resembles the geometry of the syn transition state, thus lowering its distortion energy and favoring syn-selectivity. nih.govescholarship.org

σ-Donor Substituents : Electron-donating groups that are σ-donors (e.g., -SiH₃) also cause a pre-distortion, but in the opposite direction, to maximize stabilizing hyperconjugative interactions (interaction between the C-X σ bonding orbital and the diene's π-system). This conformation resembles the anti transition state, thereby promoting anti-selectivity. nih.govescholarship.org

Steric Effects : While electronic effects are often dominant, steric interactions between the substituent and the approaching dienophile can also influence selectivity. For bulky substituents, steric hindrance can disfavor the syn transition state, leading to a preference for anti-addition. nih.govnsf.gov

| 5-Substituent (X) | Dienophile | Solvent | syn:anti Ratio | Reference |

|---|---|---|---|---|

| -CHO | N-phenylmaleimide | CCl₄ | 0:100 | rsc.org |

| -CH=NOH | N-phenylmaleimide | CCl₄ | 50:50 | rsc.org |

| -CH=CH₂ | N-phenylmaleimide | CCl₄ | 34:66 | rsc.org |

| -F | Dimethyl acetylenedicarboxylate | - | 88:12 | nih.gov |

| -Cl | Dimethyl acetylenedicarboxylate | - | 65:35 | nih.gov |

| -Si(CH₃)₃ | Dimethyl acetylenedicarboxylate | - | 5:95 | nih.gov |

Radical-Mediated Processes and Molecular Growth

Free-radical reactions are a major class of chemical transformations that involve intermediates with unpaired electrons. wikipedia.org These processes are crucial in combustion chemistry, atmospheric science, and the formation of polycyclic aromatic hydrocarbons (PAHs) from smaller precursors. nih.govacs.org Radicals like the phenyl radical (C₆H₅•) and cyclopentadienyl (B1206354) radical (C₅H₅•) are key intermediates in these molecular mass growth pathways. nih.govresearchgate.net

Phenyl + Cyclopentadienyl Radical Reactions

The reaction between a phenyl radical and a cyclopentadienyl radical is a significant step in molecular growth. This radical-radical combination reaction leads to the formation of phenylcyclopentadiene. Such reactions are fundamental in high-temperature environments like combustion, where they contribute to the formation of larger aromatic systems and eventually soot. nih.gov

Computational studies on the analogous reaction between a methyl radical and a cyclopentadienyl radical show that the initial step is the formation of a methylcyclopentadiene intermediate. researchgate.net This intermediate can then undergo further reactions, such as hydrogen atom loss, to form more stable aromatic products like benzene. By analogy, the reaction C₆H₅• + C₅H₅• → C₆H₅-C₅H₅ represents a key pathway for combining a five-membered ring and a six-membered ring, serving as a building block for more complex PAHs.

Formation of Phenylcyclopenta-1,3-dien-5-yl Radicals

The phenylcyclopenta-1,3-dien-5-yl radical is generated through a hydrogen abstraction reaction from the parent molecule, phenylcyclopentadiene. youtube.com This is a characteristic reaction of free radicals, where a radical removes an atom from a stable molecule, thereby generating a new radical. wikipedia.orgnih.gov

In this specific case, a radical (R•) abstracts a hydrogen atom from the saturated C5 carbon of phenylcyclopentadiene: C₆H₅-C₅H₅ + R• → C₆H₅-C₅H₄• + RH

Theoretical studies on unsubstituted cyclopentadiene have shown that hydrogen abstraction by radicals like H• occurs preferentially at the saturated C5 position due to the lower activation barrier compared to abstraction from the vinylic positions. arxiv.orgarxiv.org The resulting cyclopentadienyl-type radical is resonance-stabilized, which makes its formation more favorable. The formation of the phenylcyclopenta-1,3-dien-5-yl radical is a critical initiation or propagation step in various radical-mediated processes, including oxidation and polymerization.

Well-Skipping and H-Loss Pathways

In the high-temperature chemistry of aromatic species, the reaction between the phenyl radical (C6H5) and cyclopentadiene is of significant interest for understanding molecular weight growth and the formation of polycyclic aromatic hydrocarbons (PAHs). Mechanistic studies combining flash pyrolysis experiments, theoretical calculations, and simulations have elucidated the importance of unconventional reaction pathways, particularly well-skipping and H-loss mechanisms.

At elevated temperatures, around 1400 K, and pressures near 30 Torr, the reaction between phenyl radicals and cyclopentadienyl radicals (C5H5) substantially forms phenylcyclopentadiene (PhC5H4) along with a hydrogen atom. researchgate.net This process is dominated by a "well-skipping" pathway. researchgate.net In a traditional reaction mechanism, reactants would combine to form a stabilized intermediate (a potential energy well), which would then proceed to products. However, in a well-skipping mechanism, the reaction proceeds directly from reactants to products over a high-energy transition state, bypassing the formation of a stable intermediate. This is particularly significant at high temperatures where the energized reactant adduct does not have time to vibrationally relax in the potential well.

The resulting phenylcyclopentadiene radical (PhC5H4) is thermally stable at moderate temperatures. However, at higher temperatures, it undergoes decomposition primarily through the ring-opening of the five-membered ring. researchgate.net Experimental observations have identified products corresponding to the loss of a hydrogen atom (H), acetylene (C2H2), and the propargyl radical (C3H3). researchgate.net Computational analysis of the C11H9 potential energy surface confirms that these are expected decomposition products and reveals multiple possible pathways for their formation. researchgate.net

| Pathway | Description | Conditions | Key Products |

| Well-Skipping | Direct formation of products from reactants, bypassing a stable intermediate. | High temperatures (e.g., 1400 K) | PhC5H4 + H |

| H-Loss | The adduct of the phenyl and cyclopentadienyl radicals readily loses a hydrogen atom. | High temperatures | PhC5H4 |

| Thermal Decomposition | Ring-opening of the phenylcyclopentadiene radical at very high temperatures. | >1400 K | H, C2H2, C3H3 |

Rearrangement Mechanisms Involving Phenylcyclopentadienyl Radicals

The phenylcyclopentadienyl radical is a resonant-stabilized radical, and like other radical species, it can undergo various rearrangement reactions. While specific studies on the phenylcyclopentadienyl radical itself are not abundant, analogies can be drawn from related systems. Radical rearrangements are fundamental processes that can lead to the formation of more stable isomers.

One potential rearrangement pathway for a substituted cyclopentyl radical involves a ring-opening and subsequent ring-closing mechanism. For instance, a substituted cyclohexyl radical can rearrange to a cyclopentylmethyl radical. nih.gov This process is favored when radical-stabilizing groups are present on the ring. nih.gov A similar mechanism could be envisioned for a phenylcyclopentadienyl radical, where the phenyl group could influence the stability of intermediates.

Another common type of radical rearrangement is the 1,2-shift, where an atom or group migrates to an adjacent radical center. While concerted 1,2-shifts in radicals are often energetically unfavorable compared to stepwise ring-opening/closing pathways, they can be facilitated in certain structural contexts, such as in cyclopentanone systems where the radical center can be stabilized by an adjacent carbonyl group. nih.gov In the case of the phenylcyclopentadienyl radical, the delocalization of the radical into the phenyl ring could influence the feasibility of such shifts.

It is also important to consider intramolecular hydrogen shifts, such as 1,5-hydrogen shifts, which are common in radical systems and lead to the isomerization of the radical.

Ligand Migration and Insertion Reactions in Organometallic Systems

In the context of organometallic chemistry, phenylcyclopentadiene and its corresponding anion, the phenylcyclopentadienyl ligand, can participate in fundamental reactions such as ligand migration and insertion. These reactions are crucial steps in many catalytic cycles.

A migratory insertion is a reaction where two ligands on a metal complex, typically an anionic ligand and a neutral unsaturated ligand that are cis (adjacent) to each other, combine to form a new anionic ligand. openochem.orgwikipedia.orgslideshare.net This process creates a vacant coordination site on the metal center, which can then be occupied by another ligand, driving the reaction forward. youtube.com The formal oxidation state of the metal remains unchanged during this process. openochem.org

For a metal complex containing a phenylcyclopentadienyl ligand and another ligand such as carbon monoxide (CO) or an alkene, a migratory insertion could occur. For example, if the phenylcyclopentadienyl ligand is bonded to the metal through one of the carbons of the cyclopentadienyl ring (as a sigma-bonded alkyl-type ligand), it could potentially migrate to a cis-coordinated CO ligand. This would result in the formation of an acyl ligand.

Alternatively, an alkene ligand could insert into the metal-carbon bond of a sigma-bonded phenylcyclopentadienyl ligand. wikipedia.org This type of insertion is a key step in olefin polymerization processes. wikipedia.org The reverse of this reaction is known as β-hydride elimination. openochem.org The equilibrium between insertion and elimination is influenced by factors such as the nature of the metal, the other ligands present, and the reaction conditions. openochem.org

Other Significant Organic Transformations (e.g., Pauson-Khand Reaction)

Phenylcyclopentadiene can serve as a substrate in various significant organic transformations, a notable example being the Pauson-Khand reaction. The Pauson-Khand reaction is a powerful synthetic method that involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.govthieme-connect.de This reaction is typically mediated by a metal carbonyl complex, most commonly dicobalt octacarbonyl. wikipedia.org

In this reaction, phenylcyclopentadiene would act as the alkene component. The double bond within the cyclopentadiene ring would react with the alkyne and carbon monoxide, which are coordinated to the metal center. The generally accepted mechanism involves the initial formation of a hexacarbonylcobalt-alkyne complex. uwindsor.ca Coordination of the alkene (phenylcyclopentadiene) is followed by insertion into a cobalt-carbon bond to form a metallacyclopentene intermediate. wikipedia.orguwindsor.ca Subsequent migratory insertion of carbon monoxide and reductive elimination yields the final cyclopentenone product. wikipedia.orguwindsor.ca

The intramolecular version of the Pauson-Khand reaction is particularly useful in total synthesis for constructing fused bicyclic systems. wikipedia.orgnih.gov While the intermolecular reaction can sometimes suffer from poor selectivity, the use of chiral auxiliaries or catalysts can induce stereoselectivity. wikipedia.org The reaction is tolerant of a variety of functional groups, and different transition metals, including rhodium, iridium, and titanium, have also been employed as catalysts. wikipedia.orguwindsor.ca

Theoretical Frameworks and Computational Chemical Studies

Electronic Structure and Aromaticity Studies

The arrangement of phenyl and cyclopentadienyl (B1206354) rings creates unique electronic properties. The study of these properties often involves concepts like cyclic conjugation and aromaticity, which are elucidated through specific rules and computational descriptors.

A significant regularity known as the Phenyl-Cyclopentadienyl (PCP) rule has been identified through the systematic study of cyclic conjugation in polycyclic aromatic hydrocarbons containing five-membered rings, such as acenaphthylene (B141429) and fluoranthene (B47539) derivatives. researchgate.netmjcce.org.mk The PCP rule states that a six-membered (phenyl) ring connected to the five-membered (cyclopentadienyl) ring by a single carbon-carbon bond enhances the cyclic conjugation within that five-membered ring. researchgate.netniscpr.res.in This structural arrangement is referred to as a PCP constellation. researchgate.net The rule further posits that the magnitude of this stabilizing effect increases with the number of phenyl rings in such a constellation around the cyclopentadienyl ring. researchgate.netmjcce.org.mk This principle was initially observed in acenaphthylene- and fluoranthene-type systems and has been extended to other polycyclic conjugated species with odd-membered rings larger than five, under the more general name "Phenyl-Odd-membered-Ring" (POR) rule. researchgate.netniscpr.res.in

The PCP rule was first established by quantifying the energy effect (ef) of cyclic conjugation in individual rings. researchgate.netniscpr.res.in This energy effect serves as a measure of the stabilization provided by cyclic conjugation. researchgate.net For molecules containing a phenylcyclopentadienyl fragment, calculations show that the ef-value of the five-membered ring, while smaller than that of the six-membered rings, is significant and highly dependent on the molecular structure. researchgate.net Specifically, the presence of six-membered rings in a PCP constellation leads to a marked increase in the ef-value of the five-membered ring. niscpr.res.in As the number of phenyl rings attached to the cyclopentadienyl ring via a single bond increases, so does the calculated energy effect, signifying stronger cyclic conjugation and greater electronic stabilization within the five-membered ring. researchgate.netniscpr.res.in

The table below illustrates the impact of increasing the number of phenyl rings in a PCP constellation on the energy effect (ef) of the five-membered ring in select fluoranthene-type molecules.

| Compound | Number of Phenyl Rings in PCP Constellation | ef-value of the Five-Membered Ring (x 10,000 in β units) |

| Fluoranthene (F1) | 1 | 163 |

| Benzo[a]fluoranthene (F2) | 2 | 199 |

| Dibenzo[a,f]fluoranthene (F3) | 2 | 231 |

Data sourced from studies on the PCP effect. niscpr.res.in

The predictions of the PCP rule, initially based on energy effects, have been substantiated by a variety of independent quantum chemical methods. researchgate.netmjcce.org.mk These computational approaches provide a more detailed picture of the electron distribution and bonding within the molecule, confirming the enhanced conjugation. Validation has been achieved through descriptors such as:

Wiberg Bond Orders: These calculations show changes in the bond character within the five-membered ring consistent with increased delocalization. researchgate.netmjcce.org.mk

Delocalization Indices: Multicenter delocalization indices also point to increased electron sharing within the cyclopentadienyl ring system when a phenyl group is present in the PCP constellation. researchgate.netmjcce.org.mk

Ring Currents: The analysis of magnetically induced ring currents, a key indicator of aromaticity, further corroborates the PCP rule. researchgate.netmjcce.org.mk

Ab Initio DFT Methods: High-level calculations of carbon-carbon bond lengths using Density Functional Theory (DFT) show bond length equalization in the five-membered ring, a hallmark of enhanced cyclic conjugation. researchgate.netmjcce.org.mk

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgepfl.ch The energy and symmetry of these orbitals are crucial for predicting the feasibility and outcome of pericyclic reactions, such as cycloadditions, sigmatropic reactions, and electrocyclic reactions. wikipedia.orgslideshare.net The interaction between the HOMO of one molecule and the LUMO of another leads to attraction and bond formation. wikipedia.org

In the context of phenylcyclopentadiene, FMO theory is applied to explain its reactivity in reactions like the Diels-Alder cycloaddition. A computational study of the reaction between phenylcyclopentadiene and α-(methylthio)acrylonitrile demonstrated that the observed stereoselectivity (endo/exo) and regioselectivity (para/meta) could be correctly described by analyzing the frontier orbital interactions. researchgate.net The theory helps rationalize why certain isomers are formed preferentially by identifying the most favorable HOMO-LUMO overlap between the diene (phenylcyclopentadiene) and the dienophile. wikipedia.orgresearchgate.net

Density Functional Theory (DFT) and Ab Initio Methods in Mechanistic Elucidation

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for investigating complex reaction mechanisms. nih.govresearchgate.net DFT methods calculate the electronic energy of a system based on its electron density, offering a balance of computational cost and accuracy that makes it suitable for organic molecules. nih.govmdpi.com Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are based on first principles without empirical parameters, providing high accuracy. researchgate.net

These methods are used to:

Determine Geometries: Optimize the structures of reactants, intermediates, transition states, and products. nih.gov

Calculate Energies: Determine the relative energies of different species along a reaction pathway, yielding activation energies and reaction enthalpies. nih.gov

Elucidate Reaction Pathways: Map out the entire potential energy surface of a reaction to understand the sequence of bond-making and bond-breaking events. osti.gov

For instance, in a study of a Diels-Alder reaction involving phenylcyclopentadiene, geometry optimizations were performed using ab initio RHF methods (RHF/3-21G, RHF/6-31G*), while electron correlation energy was calculated at the MP2 and MP3 levels to accurately determine the activation enthalpies. researchgate.net Such calculations are vital for confirming that a proposed mechanism is energetically feasible and for understanding the electronic factors that control the reaction's outcome. researchgate.netosti.gov

Computational Studies on Stereoisomerism and Regioisomerism

Computational methods are particularly powerful in explaining and predicting the stereochemical and regiochemical outcomes of reactions. researchgate.net By calculating the energies of all possible transition states leading to different isomers, chemists can predict which product will be formed fastest (kinetic control) or which is the most stable (thermodynamic control). escholarship.org

A computational analysis of the Diels-Alder reaction of phenylcyclopentadiene with a substituted acrylonitrile (B1666552) located four distinct, asynchronous transition structures. researchgate.net Each of these transition states corresponds to a specific reaction channel leading to a different stereoisomer or regioisomer. The calculations successfully predicted the experimentally observed preferences for endo over exo products (stereoselectivity) and para over meta products (regioselectivity). researchgate.net The study found that the calculated activation energies accurately reflected the relative reactivities of the four possible pathways, demonstrating the predictive power of computational chemistry in understanding the origins of selectivity in organic reactions. researchgate.net

The table below summarizes the qualitative findings from a computational study on the selectivity of a Diels-Alder reaction involving phenylcyclopentadiene.

| Selectivity Type | Predicted Preference | Computational Basis |

| Stereoselectivity | endo pathway | Lower calculated activation energy for the endo transition state compared to the exo transition state. |

| Regioselectivity | para pathway | Lower calculated activation energy for the para transition state compared to the meta transition state. |

Findings based on a computational study of the Diels-Alder reaction of phenylcyclopentadiene. researchgate.net

Coordination Chemistry and Organometallic Complexes of Phenylcyclopentadienyl Ligands

Design and Synthesis of Phenylcyclopentadienyl Ligands

The design and synthesis of phenylcyclopentadienyl ligands are centered on tuning the properties of the resulting metal complexes. By carefully selecting substituents on the phenyl rings, chemists can control factors such as steric bulk, electron-donating ability, and solubility. nih.gov

The modification of cyclopentadienyl (B1206354) ligands with carefully chosen substituents is a widely used strategy for tuning their steric and electronic properties. nih.govacs.orgresearchgate.net These substitutions can lead to dramatic effects, such as slower rotational dynamics in the five-membered ring and enhanced steric protection of the coordinated metal center. nih.gov Consequently, metal complexes often exhibit increased stability or higher catalytic activity compared to their unsubstituted counterparts. nih.gov

While phenyl substituents are not considered to have a significant electronic effect, they do impart a notable steric influence on the selectivity of catalytic reactions and help to stabilize reaction intermediates. researchgate.net The steric hindrance provided by multiple phenyl groups can protect the metallic center and influence the electron-releasing ability of the complex. rsc.org The incorporation of substituents on the Cp ring allows for both electronic and steric perturbation of the resulting metal complexes. researchgate.net The pentamethylcyclopentadienyl (Cp) ligand, for example, is more sterically demanding and a stronger electron donor than the parent Cp ligand, which increases the electron density on the metal center and enhances π-backbonding to other ligands. nih.gov In contrast, pentaarylcyclopentadienyl ligands are generally more electron-withdrawing than their Cp and Cp analogues. rsc.org

The steric and electronic properties of the ligand framework can be systematically varied by introducing different substituents. nih.gov For instance, the diversity of ligand substitution patterns, from mono- to pentasubstituted cyclopentadienyls, allows for fine-tuning of reactivity and selectivity in catalysis. nih.gov

To significantly increase the steric bulk around a metal center, highly substituted, bulky cyclopentadienyl ligands have been developed. Examples include pentaphenylcyclopentadienyl (Cp5Ph) and the even more sterically demanding penta-terphenyl cyclopentadienyl ligand (CpT5). nih.govrsc.org

The synthesis of an extremely bulky penta-terphenyl cyclopentadienyl ligand (CpT5) has been achieved through the arylation of cyclopentadiene (B3395910). nih.govresearchgate.net This ligand, featuring five 3,5-terphenyl substituents, provides a large three-dimensional profile. nih.govacs.org Deprotonation of the parent cyclopentadiene with alkali metals or their bases yields the corresponding alkali metal salts (MCpT5, where M = Li–Cs). nih.gov The synthesis of the protonated CpT5 ligand can be accomplished via a Pd-catalyzed Heck coupling reaction between cyclopentadiene and the appropriate terphenyl bromide. chemistryviews.org

The pentaphenylcyclopentadienyl ligand is known to enhance selectivity in certain reactions, likely due to its significant steric bulk and conformational rigidity. researchgate.net However, the low solubility of its complexes in common organic solvents can limit their application. nih.govresearchgate.net

The steric properties of these bulky ligands have profound structural consequences. For example, the pentaphenylcyclopentadienyl ligand forces its stannocene (B1180611) complex to adopt a linear structure, in contrast to the bent structures of Cp2Sn and Cp*2Sn. nih.gov Similarly, the use of bulky ligands has enabled the isolation of a linkage isomer of decaphenylferrocene. nih.gov These large ligands can stabilize high-spin complexes and highly unsaturated species because they prevent a close approach to the metal. wikipedia.org

| Ligand | Common Abbreviation | Key Features |

| Penta-Terphenyl Cyclopentadienyl | CpT5 | Extremely bulky with a large three-dimensional profile; enhances steric protection. nih.govresearchgate.net |

| Pentaphenylcyclopentadienyl | Cp5Ph or CpPh5 | Commercially available; high steric bulk and conformational rigidity; can lead to solubility issues. nih.govresearchgate.net |

A significant challenge with bulky, polyphenyl-substituted cyclopentadienyl ligands, such as pentaphenylcyclopentadienyl, is their poor solubility in common organic solvents. nih.gov To address this, recent research has focused on introducing substituted arene rings to improve solubility. nih.gov For instance, the attachment of p-n-butyl groups to the peripheral arene rings, as seen in the CpBIG ligand, has been shown to enhance solubility. nih.gov This strategy allows for the benefits of bulky ligands to be exploited more widely in homogeneous catalysis and other solution-phase applications.

Formation and Structural Characterization of Metal Complexes

Phenylcyclopentadienyl ligands form complexes with a wide range of metals, and their structural characterization provides valuable insights into the nature of the metal-ligand bonding and the influence of the phenyl substituents.

Phenylcyclopentadienyl ligands have been successfully coordinated to a variety of transition metals. For example, chromium(I) complexes often contain cyclopentadienyl ligands. wikipedia.org A new synthetic method has been developed for tricarbonylchromium−η⁶,η⁵-phenylcyclopentadienyl−transition metal complexes through the reaction of (η⁶-C₆H₅C₅H₅)Cr(CO)₃ or its sodium salt with other transition metal complexes. acs.orgacs.orgnih.gov This method is suitable for a broad range of transition metals and proceeds under mild conditions with moderate to high yields. acs.orgacs.org

Ruthenium complexes with sterically hindered pentaarylcyclopentadienyl ligands have also been synthesized. rsc.org The coordination of ruthenium to these bulky ligands can be challenging due to steric hindrance. rsc.org However, methods utilizing Ru₃(CO)₁₂ as a ruthenium source have been successful in preparing such complexes. rsc.org Cationic full-sandwich Cp*-ruthenium complexes have shown potential biological activity. mdpi.com The cyclopentadienyl group is a ubiquitous and important ligand in ruthenium chemistry, and functionalized Cp ligands can be used to create complexes with tailored properties. nih.gov

Palladium(II) also forms complexes with cyclopentadienyl ligands. nih.govnih.govwikipedia.orgwikipedia.org A novel route to cationic palladium(II)-cyclopentadienyl complexes containing phosphine (B1218219) ligands has been developed. nih.gov

The following table summarizes some of the structurally characterized transition metal complexes with phenylcyclopentadienyl ligands.

| Metal | Complex Formula | Key Structural Features |

| Cr/Ti | Cr(CO)₃(η⁶,η⁵-C₆H₅C₅H₄)Ti(CO)₂(η⁵-C₅H₅) | Monoclinic space group P2₁/c. acs.orgnih.gov |

| Cr/Mo | Cr(CO)₃(η⁶,η⁵-C₆H₅C₅H₄)Mo(CO)₃Br | Monoclinic space group P2₁/c. acs.orgnih.gov |

| Cr/Mn | Cr(CO)₃(η⁶,η⁵-C₆H₅C₉H₆)Mn(CO)₃ | Triclinic space group P-1. acs.org |

| Cr/Co | Cr(CO)₃(η⁶,η⁵-C₆H₅C₅H₄)Co(CO)₂ | Orthorhombic space group P2₁2₁2₁. acs.org |

| Cr/Ru | Cr(CO)₃(η⁶,η⁵-C₆H₅C₅H₄)Ru(PPh₃)₂Cl | Triclinic space group P-1. acs.org |

A notable application of phenylcyclopentadienyl ligands is in the construction of heterobimetallic complexes where the ligand bridges two different metal centers. acs.orgacs.orgnih.gov In these complexes, the cyclopentadienyl ring coordinates to one metal while the phenyl ring coordinates to a second metal, often a chromium tricarbonyl fragment. acs.orgacs.org This π,π-bridging mode creates a direct link between the two metal centers, allowing for potential electronic communication.

A synthetic route to such heterobimetallic complexes involves the reaction of (η⁶-C₆H₅C₅H₅)Cr(CO)₃ or its sodium salt with various transition metal complexes. acs.orgacs.orgnih.gov This method has been successfully applied to synthesize complexes containing pairs of metals such as Cr/Ti, Cr/Mo, Cr/Mn, Cr/Ru, and Cr/Co. acs.org

X-ray crystallographic studies of these complexes have revealed that the phenyl and cyclopentadienyl rings are not coplanar. acs.org For instance, in Cr(CO)₃(η⁶,η⁵-C₆H₅C₅H₄)Ti(CO)₂(η⁵-C₅H₅), the two metal atoms are in a trans configuration as expected. acs.org The lack of coplanarity suggests that the electronic interaction between the two π-systems of the phenyl and cyclopentadienyl rings is weak, as also indicated by ¹H NMR spectra. acs.orgnih.gov

The development of early/late heterobimetallic complexes is an active area of research, as these systems have shown significant potential in catalysis. osti.gov While many such complexes rely on multiple bridging ligands to enforce the proximity of the two metals, recent work has shown that even a single bridging ligand can support a metal-metal bond in a heterobimetallic system. osti.gov

Transition Metal Complexes (e.g., Cr, Mn, Ru, Co, V, Ti, Zr, Hf, Os, Pd)

Monocyclopentadienyl and Bis(cyclopentadienyl) Complexes

The phenylcyclopentadienyl ligand, and its more sterically demanding analogue pentaphenylcyclopentadienyl, form both monocyclopentadienyl ("half-sandwich") and bis(cyclopentadienyl) ("sandwich") complexes with a variety of metals.

In the realm of monocyclopentadienyl complexes, iron serves as a common central metal. A series of dicarbonylalkyl/aryl(pentaphenylcyclopentadienyl)iron complexes, with the general formula [(C₅Ph₅)Fe(CO)₂R] (where R = Me, Ph, iPr, and Bu), have been synthesized and structurally characterized. These "piano-stool" complexes are typically prepared via the palladium-catalyzed reaction of [(C₅Ph₅)Fe(CO)₂Br] with Grignard reagents or butyl lithium.

The synthesis of bis(cyclopentadienyl) complexes with bulky phenylated ligands can be challenging due to steric hindrance. For instance, attempts to create a bis(pentaphenylcyclopentadienyl)uranium complex by reacting UI₃ with two equivalents of the ligand were unsuccessful, yielding only the monocyclopentadienyl product. However, bis(tetraphenylcyclopentadienyl)iron(II) has been successfully synthesized and characterized, providing a valuable example of a fully substituted ferrocene (B1249389) analogue.

Complexes with Ancillary Ligands

Ancillary ligands play a crucial role in stabilizing organometallic complexes and modulating their reactivity. In the context of phenylcyclopentadienyl chemistry, a variety of ancillary ligands have been successfully incorporated.

Phosphine ligands are another important class of ancillary ligands in organometallic chemistry. While specific examples combining a simple phenylcyclopentadienyl ligand with phosphines are less common in the readily available literature, the principles of their coordination are well-established. Phosphine-functionalized cyclopentadienyl ligands, where a phosphine donor is tethered to the cyclopentadienyl ring, have been used to create stable chelated structures with metals like ruthenium, gold, and palladium. These ansa-type structures demonstrate the compatibility of phosphine donors within the coordination sphere of cyclopentadienyl-type complexes. The basicity and steric bulk of the phosphine ligand can be tuned to influence the properties of the resulting complex.

Heterobimetallic complexes can also be formed where the phenylcyclopentadienyl ligand bridges two different metal centers. For example, a (η⁶,η⁵-phenylcyclopentadienyl) ligand can coordinate to a Cr(CO)₃ fragment via its phenyl ring and to another transition metal, such as cobalt or molybdenum, through its cyclopentadienyl ring. In these structures, the ancillary carbonyl groups remain attached to the respective metal centers.

f-Block Element Complexes (e.g., Europium, Samarium, Uranium)

The large ionic radii of f-block elements make them well-suited to accommodate bulky ligands like the polyphenylcyclopentadienyls. Research into these complexes has revealed unique structural and photophysical properties.

A notable example in uranium chemistry is the monocyclopentadienyl complex (η⁵-C₅Ph₅)UI₂(THF)₂, synthesized from the reaction of UI₃ and NaC₅Ph₅ in tetrahydrofuran (B95107) (THF). This complex adopts a "four-legged piano stool" geometry.

In the realm of lanthanides, bulky divalent polyphenylcyclopentadienyl complexes of europium and samarium have been synthesized, including both sandwich and half-sandwich varieties. These compounds exhibit interesting luminescence properties.

Divalent Sandwich and Half-Sandwich Complexes

Divalent lanthanide complexes with tetraphenylcyclopentadienyl (C₅Ph₄H) and pentaphenylcyclopentadienyl (C₅Ph₅) ligands have been successfully isolated.

The sandwich complexes include [Ln(C₅Ph₅)₂] (where Ln = Sm, Eu) and [Ln(C₅Ph₄H)₂(solv)] (where Ln = Sm, solv = thf; Ln = Eu, solv = dme). X-ray diffraction studies have shown that the decaphenylmetallocenes, [Ln(C₅Ph₅)₂], possess highly symmetrical sandwich structures. In contrast, the tetraphenylcyclopentadienyl analogues, [Ln(C₅Ph₄H)₂(solv)], adopt more open, or bent, sandwich structures.

Half-sandwich complexes have also been prepared, such as the divalent samarium halide complexes [Sm(C₅Ph₅)(μ-Br)(thf)₂]₂ and [Sm(C₅Ph₄H)I(thf)₃].

Redox-Transmetalation/Protolysis (RTP) Reactions in Synthesis

A convenient and effective one-pot method for the synthesis of these reactive lanthanide complexes is the Redox-Transmetalation/Protolysis (RTP) reaction. This method involves the reaction of the bulk lanthanide metal with a diarylmercurial (as an oxidant) and the acidic pro-ligand (in this case, C₅Ph₅H or C₅Ph₄H) in a coordinating solvent like THF. The bulky divalent europium and samarium sandwich complexes, such as [Ln(C₅Ph₅)₂] and [Ln(C₅Ph₄H)₂(solv)], have been successfully synthesized using this RTP protocol.

Structural Analysis and Characterization Techniques

X-ray Diffraction Studies of Phenylcyclopentadienyl Complexes

For the monocyclopentadienyl iron complexes, [(C₅Ph₅)Fe(CO)₂R], crystal structure determinations have revealed a characteristic "paddle-wheel" orientation of the phenyl rings on the C₅Ph₅ ligand, with an average canting angle of approximately 50 degrees. The bond parameters within these molecules are largely influenced by the steric demands of the ancillary alkyl or aryl groups.

In the case of the f-block elements, X-ray studies of (η⁵-C₅Ph₅)UI₂(THF)₂ confirmed its four-legged piano stool structure. The uranium to ring centroid distance was found to be 2.539 Å.

The structures of the divalent lanthanide complexes have also been elucidated by X-ray crystallography. The [Ln(C₅Ph₅)₂] (Ln = Sm, Eu) complexes feature highly symmetrical sandwich structures, whereas the [Ln(C₅Ph₄H)₂(solv)] complexes exhibit open sandwich structures. For the heterobimetallic complex Cr(CO)₃(η⁶,η⁵-C₆H₅C₅H₄)Co(CO)₂, the phenyl and cyclopentadienyl rings were found to be non-coplanar, with a trans configuration of the two metal atoms.

Below are tables summarizing key structural data obtained from X-ray diffraction studies for selected phenylcyclopentadienyl complexes.

Table 1: Selected Bond Lengths (Å) for Phenylcyclopentadienyl Complexes

| Complex | M-C(Cp centroid) | M-C(ancillary) | C-C (Cp ring avg.) |

|---|---|---|---|

| [(C₅Ph₅)Fe(CO)₂Ph] | 1.761 | Fe-C(CO) avg: 1.76; Fe-C(Ph): 2.064 | 1.434 |

| [(C₅Ph₅)Fe(CO)₂Bu] | 1.765 | Fe-C(CO) avg: 1.76; Fe-C(Bu): 2.144 | 1.433 |

| (η⁵-C₅Ph₅)UI₂(THF)₂ | 2.539 | U-I avg: 3.121; U-O avg: 2.515 | 1.43 |

Table 2: Selected Bond Angles (°) for Phenylcyclopentadienyl Complexes

| Complex | C(Cp)-M-C(Cp) | L(ancillary)-M-L(ancillary) |

|---|---|---|

| [(C₅Ph₅)Fe(CO)₂Ph] | N/A | C(CO)-Fe-C(CO): 95.1; C(CO)-Fe-C(Ph) avg: 91.5 |

| [(C₅Ph₅)Fe(CO)₂Bu] | N/A | C(CO)-Fe-C(CO): 94.6; C(CO)-Fe-C(Bu) avg: 92.2 |

| (η⁵-C₅Ph₅)UI₂(THF)₂ | N/A | I-U-I: 161.9; O-U-O: 71.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phenylcyclopentadienyl metal complexes, providing detailed insights into their molecular structure and dynamic behavior in solution. Both ¹H and ¹³C NMR spectroscopy are routinely employed to elucidate the connectivity of atoms and the electronic environment of the nuclei within these molecules.

¹³C NMR spectroscopy offers further structural detail, with distinct resonances for the carbonyl ligands, the carbons of the cyclopentadienyl ring, and the phenyl groups. The chemical shifts of the carbonyl carbons are particularly informative about the electronic properties of the complex. In the [(C₅Ph₅)Fe(CO)₂R] series, the carbonyl carbons typically resonate in the range of δ 216.5 to 218.7 ppm. researchgate.net The carbons of the C₅ core of the pentaphenylcyclopentadienyl ligand are observed around δ 102 ppm, while the various carbons of the phenyl groups appear between δ 123 and 147 ppm. researchgate.net

Table 1: ¹H NMR Data for Selected Pentaphenylcyclopentadienyl Iron Dicarbonyl Complexes

| Compound | R Group | ¹H Chemical Shifts (δ, ppm) |

|---|---|---|

| [(C₅Ph₅)Fe(CO)₂Me] | Methyl | 7.20–6.90 (m, Ph), 0.62 (s, Me) |

| [(C₅Ph₅)Fe(CO)₂Ph] | Phenyl | 7.23–6.81 (m, Ph) |

| [(C₅Ph₅)Fe(CO)₂iPr] | Isopropyl | 7.32–6.85 (m, Ph), 3.07 (m, CHMe₂), 1.46 (m, CHMe₂) |

Data sourced from Sünkela and Klein-Hessling (2021). researchgate.net

Table 2: ¹³C NMR Data for Selected Pentaphenylcyclopentadienyl Iron Dicarbonyl Complexes

| Compound | R Group | ¹³C Chemical Shifts (δ, ppm) |

|---|---|---|

| [(C₅Ph₅)Fe(CO)₂Me] | Methyl | 217.8 (CO), 132.2, 131.9, 127.7, 127.5 (Ph), 102.1 (C₅), 7.5 (Me) |

| [(C₅Ph₅)Fe(CO)₂Ph] | Phenyl | 216.5 (CO), 147–123 (Ph), 102.8 (C₅) |

| [(C₅Ph₅)Fe(CO)₂iPr] | Isopropyl | Not Reported |

Data sourced from Sünkela and Klein-Hessling (2021). researchgate.net

Dynamic NMR studies, including variable-temperature NMR experiments, are crucial for investigating fluxional processes in phenylcyclopentadienyl metal complexes. These processes can involve the rotation of the cyclopentadienyl ring, ligand exchange, or other intramolecular rearrangements. By analyzing the changes in the NMR spectra as a function of temperature, such as the broadening and coalescence of signals, kinetic parameters for these dynamic events can be determined. For many organometallic complexes, fluxional behavior is observed, where chemically distinct groups interchange on the NMR timescale, leading to averaged signals at higher temperatures. At lower temperatures, this exchange can be slowed or "frozen out," allowing for the observation of distinct signals for each conformer.

Electronic Interactions within Phenylcyclopentadienyl Metal Complexes

The electronic structure of phenylcyclopentadienyl metal complexes is significantly influenced by the interplay of electronic effects between the phenyl substituents, the cyclopentadienyl ring, and the metal center. The phenyl groups can exert both inductive and resonance effects, which modulate the electron density on the cyclopentadienyl ligand and, consequently, the nature of the metal-ligand bonding.

The phenyl group is generally considered to be electron-withdrawing through its inductive effect, but it can also act as a π-donor or π-acceptor depending on the electronic demands of the metal center and the other ligands. This dual nature allows for the fine-tuning of the electronic properties of the metal complex. For example, the introduction of phenyl substituents on the cyclopentadienyl ring can influence the electron density at the metal center, which in turn affects the back-bonding to other ligands, such as carbon monoxide.

These electronic interactions can be probed experimentally through techniques like infrared (IR) spectroscopy, where the stretching frequencies of carbonyl ligands serve as a sensitive indicator of the electron density at the metal. A decrease in the CO stretching frequency typically suggests increased electron density at the metal, leading to stronger π-back-bonding into the π* orbitals of the CO ligands. In the [(C₅Ph₅)Fe(CO)₂R] complexes, the ν(CO) stretching frequencies are observed in the range of 1939 to 2009 cm⁻¹. researchgate.net This variation reflects the different electronic contributions of the alkyl and phenyl 'R' groups to the iron center.

Table 3: Carbonyl Stretching Frequencies for Selected Pentaphenylcyclopentadienyl Iron Dicarbonyl Complexes

| Compound | R Group | ν(CO) (cm⁻¹) |

|---|---|---|

| [(C₅Ph₅)Fe(CO)₂Me] | Methyl | 1993, 1941 |

| [(C₅Ph₅)Fe(CO)₂Ph] | Phenyl | 2009, 1968 |

| [(C₅Ph₅)Fe(CO)₂iPr] | Isopropyl | 1991, 1939 |

Data sourced from Sünkela and Klein-Hessling (2021). researchgate.net

Applications in Catalysis and Polymer Science

Phenylcyclopentadienyl Ligands in Olefin Polymerization Catalysis

The introduction of phenyl groups onto cyclopentadienyl (B1206354) (Cp) ligands significantly alters the electronic and steric environment of the metal center in metallocene catalysts. This modification has a profound impact on their catalytic performance in olefin polymerization.

Zirconocene (B1252598) complexes featuring phenyl-substituted cyclopentadienyl ligands are effective catalysts for ethylene (B1197577) polymerization. When activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), these complexes exhibit high catalytic activity. For instance, novel zirconocene complexes containing a 1-biphenyl-3,4-dimethylcyclopentadienyl ligand have been synthesized and, upon activation, produce high-density polyethylene (B3416737) with very high activity researchgate.net. The specific structure of the complex, such as (1-Biph-3,4-Me2Cp)2ZrCl2, has been noted for its high polymerization activity and the production of high molecular weight polyethylene researchgate.net.

Studies on various phenyl-substituted cyclopentadienyl zirconocenes have demonstrated their capability in ethylene polymerization. The catalytic activity of these systems can be influenced by reaction conditions. Research indicates that for certain zirconocenes with a single phenyl substituent, both the catalytic activity and the molecular weight of the resulting polyethylene can increase with a rise in polymerization temperature researchgate.net.

The structure of the phenylcyclopentadienyl ligand is a critical determinant of the catalyst's behavior and the properties of the polymer product. Both steric hindrance and electronic effects stemming from the substituents on the ligand play a crucial role mdpi.com.

The steric and electronic environment around the metal center can be fine-tuned by altering the number and position of phenyl substituents on the cyclopentadienyl ring. This tuning affects not only the catalytic activity but also the molecular weight and microstructure of the polymer mdpi.commdpi.com. For example, the presence of bulky substituents can have a detrimental effect on catalytic activity due to steric hindrance, while electron-donating groups can increase activity mdpi.com. The degree of substitution and the specific arrangement of the phenyl groups influence the accessibility of the monomer to the catalytic site and the rate of polymer chain propagation.

Furthermore, the properties of the final polyethylene product, such as its dielectric properties, can be systematically modulated by the incorporation of different functional groups, including phenyl rings, into the polymer chain rsc.org. The structure of the ligand directly influences the polymer's molecular architecture, which in turn dictates its macroscopic properties.

Phenylcyclopentadiene Derivatives as Polymerization Initiators

Beyond their role as ligands, derivatives of phenylcyclopentadiene have been developed as initiators for radical polymerization, providing a metal-free alternative for synthesizing various polymers.

Ylides derived from phenylcyclopentadiene, particularly those containing antimony (stibonium) or bismuth (bismuthonium), have been successfully employed as radical initiators.

Stibonium Ylides : Triphenyl stibonium 1,2,3,4-tetraphenylcyclopentadiene ylide has been identified as a free radical initiator for the polymerization of vinyl monomers like vinyl acetate researchgate.net.

Bismuthonium Ylides : Similarly, triphenyl bismuthonium 1,2,3,4-tetraphenylcyclopentadiene ylide serves as an effective initiator for the radical polymerization of monomers such as methyl acrylate tandfonline.com. Bismuthonium-based systems are noted for their high reactivity and can be part of efficient pathways for curing materials like epoxides researchgate.net. Complexing the bismuthonium ylide with mercuric chloride has been shown to create an even more efficient initiator system tandfonline.com.

The polymerization initiated by these ylides typically proceeds via a free radical mechanism. Kinetic studies have been conducted to elucidate the reaction pathways.

For the polymerization of vinyl acetate initiated by triphenyl stibonium 1,2,3,4-tetraphenylcyclopentadiene ylide, the system follows ideal radical kinetics. The rate of polymerization (Rp) is proportional to the monomer concentration [M] and the square root of the initiator concentration [I] researchgate.net.

Rate Expression for Stibonium Ylide Initiation: Rp ∝ [M]¹·⁰ [I]⁰·⁵ researchgate.net

In the case of triphenyl bismuthonium 1,2,3,4-tetraphenylcyclopentadiene ylide initiating the polymerization of methyl acrylate, a similar radical mechanism is proposed. The initiator decomposes to produce free radicals that then react with the monomer to start the polymerization process tandfonline.com.

The table below summarizes the kinetic parameters for polymerization initiated by a stibonium ylide derivative of phenylcyclopentadiene.

| Parameter | Value | Monomer | Conditions |

| Order of reaction w.r.t. Initiator [I] | 0.5 | Vinyl Acetate | Dioxane, 75°C |

| Order of reaction w.r.t. Monomer [M] | 1.0 | Vinyl Acetate | Dioxane, 75°C |

| Overall Activation Energy (Ea) | 32 kJ mol⁻¹ | Vinyl Acetate | Dioxane |

| kₚ²/kₜ | 0.46 l mol⁻¹s⁻¹ | Vinyl Acetate | Dioxane, 75°C |

| Data sourced from a study on the kinetics of vinyl acetate polymerization initiated by triphenyl stibonium 1,2,3,4-tetraphenylcyclopentadiene ylide. researchgate.net |

The radical polymerization initiated by phenylcyclopentadiene-derived ylides can be inhibited by certain substances. Fullerene (C60) has been studied as an inhibitor in these systems tandfonline.com.

The kinetics of this inhibition have been investigated, and at low fullerene concentrations, the rate of polymerization (Rp) was found to be inversely proportional to the square root of the fullerene concentration [Full].

Rate Expression for Fullerene Inhibition: Rp ∝ [Ylide]⁰·⁵ [MA]¹·⁰ [Full]⁻⁰·⁵ tandfonline.com

This kinetic relationship supports the mechanism of fullerene acting as a free radical inhibitor. The study also suggests that this process can lead to the incorporation of fullerene into the polymer chain, resulting in fullerene-terminated polymer structures tandfonline.com.

Role of Phenylcyclopentadiene in Other Catalytic Transformations

Phenylcyclopentadiene and its derivatives, particularly as cyclopentadienyl (Cp) ligands, play a significant role in various catalytic transformations beyond metallocene and post-metallocene catalysis. The electronic and steric properties of the phenyl-substituted Cp ligand can influence the activity and selectivity of catalysts in Lewis acid catalysis, N-Heterocyclic Carbene (NHC) catalysis, and gold(I) catalysis.

Gold(I) Catalysis in Organic Synthesis

Gold(I) complexes are powerful catalysts for a variety of organic transformations, particularly those involving the activation of alkynes, allenes, and alkenes. The catalytic activity of gold(I) is highly dependent on the nature of the ancillary ligand. While phosphines and N-heterocyclic carbenes are the most common ligands in gold catalysis, there is potential for the use of cyclopentadienyl-type ligands, including phenylcyclopentadienyl, to modulate the catalytic properties of gold complexes.

Research into gold(I) complexes with NHC ligands has shown that the electronic and steric properties of the NHC ligand significantly impact the catalyst's performance. researchgate.netresearchgate.net Similarly, a phenylcyclopentadienyl ligand could influence the Lewis acidity of the gold(I) center. The electron-withdrawing or -donating nature of the phenyl group can affect the electrophilicity of the gold catalyst, thereby tuning its reactivity towards unsaturated carbon-carbon bonds.

Furthermore, the bulky nature of the phenylcyclopentadienyl ligand could play a crucial role in creating a specific steric environment around the gold center, which is essential for achieving high levels of stereoselectivity in asymmetric catalysis. Chiral cyclopentadienyl ligands have been successfully employed in a range of metal-catalyzed enantioselective transformations, demonstrating the potential of this ligand class in asymmetric synthesis. nih.gov Although specific examples of phenylcyclopentadiene in gold(I) catalysis are not prominent in the literature, the established principles of ligand design in gold catalysis suggest that it could be a valuable ligand for tuning catalytic activity and selectivity.

Copper(I) Catalysis in Arylation Reactions

Recent research has demonstrated the utility of copper(I) catalysis in the direct perarylation of cyclopentadiene (B3395910) to synthesize hexaarylcyclopentadienes. chemrxiv.orgnih.govrsc.org This methodology involves the formation of multiple new carbon-carbon bonds in a single synthetic operation. While the starting material is cyclopentadiene, the reaction proceeds through partially arylated intermediates, including phenylcyclopentadiene derivatives.

In these copper(I)-catalyzed cross-coupling reactions, a variety of aryl iodides are used as coupling partners. nih.gov The process is sensitive to electronic effects and has a moderate tolerance for steric hindrance from the coupling partner. nih.gov The reaction mechanism is reminiscent of the well-established Hurtley reaction, where the cyclopentadienide anion acts as a nucleophile in the C-C coupling. rsc.org

A key finding in this area is the copper-catalyzed arylation of tetraphenylcyclopentadiene to afford pentaphenylcyclopentadiene, which can then undergo a subsequent arylation to yield hexaphenylcyclopentadiene. nih.gov This demonstrates that phenyl-substituted cyclopentadienes are viable substrates in copper(I)-catalyzed arylation reactions. The conditions for these reactions often involve microwave activation to facilitate the transformation. chemrxiv.org

The development of this copper-catalyzed methodology provides a more environmentally benign and cost-effective alternative to other transition metal catalysts for the synthesis of highly substituted cyclopentadiene derivatives. rsc.org The resulting poly-phenylated cyclopentadienes are of interest for their potential applications as luminogens with aggregation-induced emission (AIE) properties. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Phenylcyclopentadiene Architectures

The synthesis of new phenylcyclopentadiene derivatives with tailored electronic and steric properties is a burgeoning area of research. The introduction of functional groups onto the phenyl ring or the cyclopentadienyl (B1206354) moiety can significantly influence the compound's reactivity and its behavior as a ligand in organometallic complexes.

Current research focuses on the synthesis of functionalized phenylcyclopentadienes to enhance the catalytic activity and selectivity of their corresponding metal complexes. researchgate.netresearchgate.net For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby fine-tuning its catalytic performance. nih.gov The development of chiral phenylcyclopentadiene ligands is also a significant area of interest for asymmetric catalysis. researchgate.net

Future work will likely involve the design and synthesis of more complex architectures, such as bridged phenylcyclopentadienyl ligands and dendritic structures incorporating multiple phenylcyclopentadiene units. These novel architectures could lead to the development of catalysts with unique properties and applications in areas like materials science and molecular recognition.

Advanced Computational Modeling for Predictive Understanding in Reaction Design and Catalysis

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of chemical systems. escholarship.org In the context of phenylcyclopentadiene, advanced computational modeling can provide valuable insights into its reactivity, the properties of its organometallic complexes, and the mechanisms of reactions in which it participates.

Density Functional Theory (DFT) and other computational methods can be employed to study the electronic structure of phenylcyclopentadiene and its derivatives, predict their reactivity in various reactions, and elucidate the mechanisms of catalytic cycles involving phenylcyclopentadienyl metal complexes. nih.govnih.gov This predictive understanding can guide the rational design of new catalysts with improved performance. For example, computational studies can help in selecting the optimal substituents on the phenylcyclopentadiene ligand to achieve a desired catalytic outcome. nih.gov

Future research in this area will likely focus on the development of more accurate and efficient computational models to simulate complex reaction pathways and to predict the properties of novel phenylcyclopentadiene-based materials. The integration of machine learning and artificial intelligence with computational chemistry could further accelerate the discovery and design of new catalysts and materials.

Exploration of New Catalytic Applications and High-Performance Catalytic Systems

Phenylcyclopentadienyl ligands have been utilized in a variety of catalytic applications, but there remains significant scope for exploring new frontiers. researchgate.netmostwiedzy.pl The versatility of the phenylcyclopentadienyl ligand allows for the synthesis of a wide range of metal complexes with diverse catalytic activities. acs.orgresearchgate.net

One emerging area is the use of phenylcyclopentadienyl complexes in sustainable chemistry, such as in the activation of small molecules like carbon dioxide and dinitrogen, and in biomass conversion. The tunable electronic and steric properties of the ligand can be exploited to design catalysts that are highly active and selective for these challenging transformations.

Furthermore, the development of high-performance catalytic systems based on phenylcyclopentadienyl ligands is an ongoing effort. This includes the design of catalysts that can operate under mild reaction conditions, exhibit high turnover numbers and turnover frequencies, and are robust and recyclable. The immobilization of phenylcyclopentadienyl metal complexes on solid supports is one strategy to achieve these goals, facilitating catalyst separation and reuse.

Integration into Advanced Materials Science Beyond Traditional Polymers

While phenylcyclopentadiene has been explored in the context of polymerization, its integration into other areas of advanced materials science is a promising avenue for future research. The unique photophysical and electronic properties of phenylcyclopentadiene and its derivatives make them attractive building blocks for functional materials.

For instance, phenylcyclopentadiene-containing materials are being investigated for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnist.govresearchgate.netsfu.camdpi.com The ability to tune the electronic properties of the phenylcyclopentadiene unit through chemical modification allows for the design of materials with specific optical and electronic characteristics.

Another area of interest is the use of phenylcyclopentadiene in supramolecular chemistry. researchgate.netnih.govmdpi.comencyclopedia.pub The phenyl group can participate in π-π stacking interactions, while the cyclopentadienyl ring can coordinate to metal ions, enabling the construction of well-defined supramolecular architectures. These structures could find applications in sensing, molecular recognition, and drug delivery.

Future research will likely focus on the development of novel phenylcyclopentadiene-based materials with advanced functionalities, such as stimuli-responsive materials, molecular machines, and porous materials for gas storage and separation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenylcyclopentadiene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Phenylcyclopentadiene is synthesized via cycloaddition of cyclopentadienyl metal compounds (e.g., CpMgBr) to benzyne. Key variables include solvent choice (e.g., THF for stabilizing intermediates), temperature (reflux conditions for kinetics), and metal selection (alkali vs. transition metals). For example, CpMgBr with benzyne yields phenylcyclopentadiene at 21%, while CpLi under similar conditions produces lower yields due to competing side reactions . Purification often involves column chromatography or fractional distillation, with purity confirmed via GC-MS and H NMR.

Q. How can researchers validate the structural identity of newly synthesized phenylcyclopentadiene derivatives?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Analyze H and C spectra for aromatic proton shifts (6.5–7.5 ppm) and cyclopentadienyl ring signals.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, particularly for stereoisomers or substituted derivatives .

Q. What safety protocols are critical when handling phenylcyclopentadiene in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- Use fume hoods for vapor control.

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Store in airtight containers under inert gas (N) to prevent oxidation. Reference Safety Data Sheets (SDS) for specific incompatibilities (e.g., oxidizing agents) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of phenylcyclopentadiene in Diels-Alder reactions?

- Methodological Answer : Design experiments to compare electron-donating (e.g., -OCH) and electron-withdrawing (e.g., -NO) groups:

- Use DFT calculations (e.g., Gaussian) to model frontier molecular orbitals (HOMO-LUMO gaps).

- Experimentally measure reaction rates via UV-Vis kinetics under controlled temperatures.

- Steric effects are assessed by introducing bulky substituents (e.g., -C(CH)) and monitoring diene-dienophile alignment via X-ray crystallography .

Q. How can contradictions in reported cycloaddition yields (e.g., 21% vs. 66% for CpMgBr vs. CpLi systems) be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments with identical reagents (e.g., solvent purity, benzyne precursors).

- Isotopic Labeling : Use deuterated solvents (THF-d) to trace side reactions.

- In Situ Monitoring : Employ F NMR to track intermediates when fluorinated benzyne precursors are used .

Q. What computational strategies are effective in predicting the regioselectivity of phenylcyclopentadiene in multi-component reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model transition states using software like GROMACS.

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict regiochemical outcomes.

- Validate predictions with experimental data (e.g., HPLC analysis of product ratios) .

Q. How can researchers address discrepancies in spectroscopic data for phenylcyclopentadiene derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Compile NMR/IR data from peer-reviewed studies (e.g., ACS Journals) and identify outliers.

- Collaborative Verification : Share samples with independent labs for cross-validation.

- Error Analysis : Quantify instrument-specific biases (e.g., magnetic field strength in NMR) .

Tables for Key Data Comparison

| Synthetic Method | Metal Reagent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentadienyl-MgBr | CpMgBr | THF | 21 | 95 | |

| Cyclopentadienyl-Li | CpLi | THF | 8 | 88 | |

| Organotin-Mediated Route | CpSnMe | THF | 15 | 90 |

Guidelines for Methodological Rigor